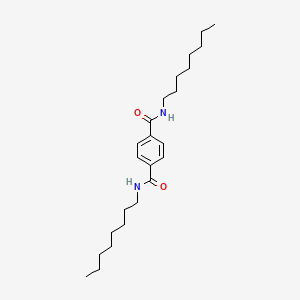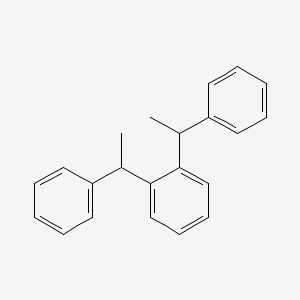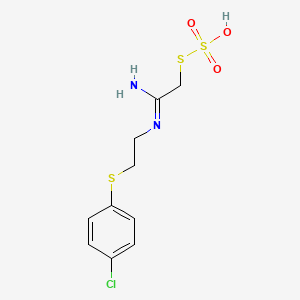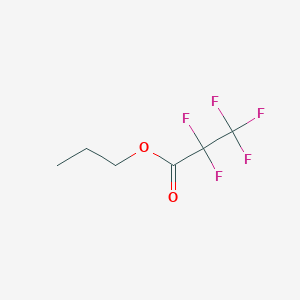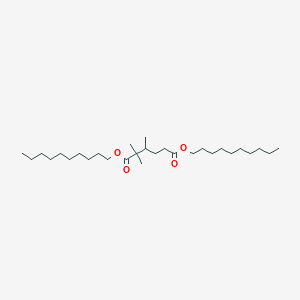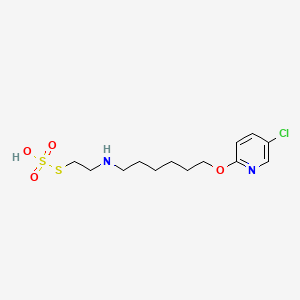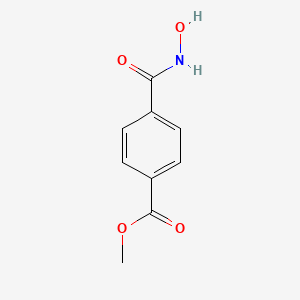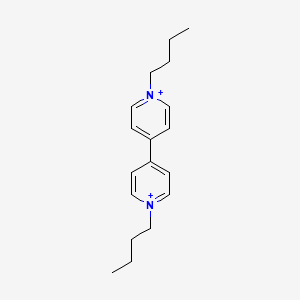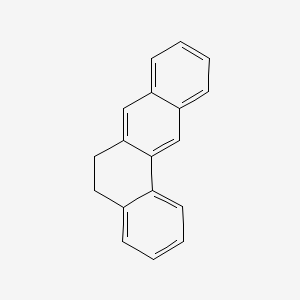
Benz(a)anthracene, 5,6-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 5,6-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a structure that includes four fused benzene rings. This compound is a derivative of benz(a)anthracene, where the 5,6-position is hydrogenated. It is known for its presence in the environment as a result of incomplete combustion of organic matter and is considered a potential carcinogen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 5,6-dihydro- can be achieved through the hydrogenation of benz(a)anthracene. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: Industrial production methods for Benz(a)anthracene, 5,6-dihydro- are not well-documented, but it is likely produced in small quantities for research purposes rather than large-scale industrial applications. The methods would involve similar hydrogenation processes as described for synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions: Benz(a)anthracene, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dihydrodiols and other oxygenated derivatives.
Reduction: Further reduction can lead to more hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with metal catalysts like palladium or platinum.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Dihydrodiols and phenols.
Reduction: More hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 5,6-dihydro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological systems, particularly its metabolic pathways and potential carcinogenic effects.
Medicine: Studied for its role in the development of cancer and as a potential target for cancer prevention and treatment research.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene, 5,6-dihydro- involves its metabolism by cytochrome P450 enzymes and epoxide hydrolase. These enzymes convert the compound into various dihydrodiols and epoxides, which can form DNA adducts and potentially lead to carcinogenesis. The primary molecular targets are DNA and cellular proteins, leading to mutations and disruptions in cellular processes .
Comparación Con Compuestos Similares
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, also studied for its carcinogenic effects.
Dibenz(a,h)anthracene: Another PAH with a similar structure, known for its high carcinogenic potential.
Uniqueness: Benz(a)anthracene, 5,6-dihydro- is unique due to its specific hydrogenation at the 5,6-position, which alters its chemical reactivity and biological interactions compared to its parent compound and other derivatives .
Propiedades
Número CAS |
36914-99-5 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
5,6-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-8,11-12H,9-10H2 |
Clave InChI |
MKDSWPWRFOCIEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)


